5-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique combination of triazole and oxadiazole rings, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the triazole and oxadiazole precursors. The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, while the oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit the biosynthesis of certain bacterial lipids, leading to antimicrobial effects. Additionally, it may interfere with cellular processes in cancer cells, inducing apoptosis and inhibiting proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-bromophenyl)-5-phenyl-1H-tetrazole
- 4-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- 6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides
Uniqueness
5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole stands out due to its unique combination of triazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C17H11BrFN5O |
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Molecular Weight |
400.2 g/mol |
IUPAC Name |
5-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H11BrFN5O/c1-10-15(21-23-24(10)14-9-5-3-7-12(14)18)17-20-16(22-25-17)11-6-2-4-8-13(11)19/h2-9H,1H3 |
InChI Key |
LEPHCJIRJUISPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Br)C3=NC(=NO3)C4=CC=CC=C4F |
Origin of Product |
United States |
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